molecular formula C9H8N2 B1296679 3-Aminoisoquinoline CAS No. 25475-67-6

3-Aminoisoquinoline

Cat. No. B1296679
CAS RN: 25475-67-6
M. Wt: 144.17 g/mol
InChI Key: VYCKDIRCVDCQAE-UHFFFAOYSA-N
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Description

3-Aminoisoquinoline, also known as Isoquinolin-3-amine, is a chemical compound with the empirical formula C9H8N2 . It has a molecular weight of 144.17 .


Synthesis Analysis

A metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed, which enables the facile synthesis of various 3-aminoisoquinolines as well as relevant scaffolds from readily available starting materials .


Molecular Structure Analysis

The molecular structure of 3-Aminoisoquinoline consists of a benzene ring fused to a pyridine ring. The nitrogen atom is located at the 3rd position of the isoquinoline structure .


Chemical Reactions Analysis

The reaction of 3-aminoisoquinoline with nitrous acid has been studied. The product of this reaction has been identified as the previously unreported 3,4-isoquinolinedione 4-oxime hydrate .


Physical And Chemical Properties Analysis

3-Aminoisoquinoline is a solid compound with a melting point of 174-178 °C . It has a molecular weight of 144.17 g/mol, and its molecular formula is C9H8N2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Spasmolytic Activity : 3-Aminoisoquinolines are synthesized through acid-catalyzed cyclocondensation of arylacetonitriles. This process involves the formation of intermediate Nimidoylnitrilium ions and 3-aminoisoquinoline. These compounds have been studied for their spasmolytic activity, particularly their acyl derivatives (Sereda et al., 1997).
  • Chemical Properties and Reactions : The chemical properties of 3-aminoisoquinolines and their hydrogenated derivatives are diverse, including reactions with electrophilic and nucleophilic agents, and processes of oxidation and reduction (Potikha & Kovtunenko, 2009).

Applications in Drug Synthesis and Cancer Research

  • Kinase Inhibitors Synthesis : A rapid synthesis method for 3-aminoisoquinoline-5-sulfonamides, which are related to known kinase inhibitors, was developed using a two-step sequential reaction. This synthesis is significant for the development of kinase inhibitors (Proisy et al., 2009).
  • Cytotoxic Activity Against Cancer Cells : Novel aminoisoquinoline-5,8-quinones bearing α-amino acids have shown moderate to high cytotoxic activity against cancer cells. This research highlights the importance of the amino acid fragment's structure and location in determining cytotoxic effects (Valderrama et al., 2016).

Sensor Applications

  • Mercury Sensing : 3-Phenyl-2-amino isoquinoline has been demonstrated to act as a mercury sensor. Its simple synthesis and the requirement for a base/buffer for mercury binding underscore its potential as a chemical sensor (Wan et al., 2009).

Safety And Hazards

3-Aminoisoquinoline has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This indicates that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The unique structure of 3-aminoisoquinolines is well-explored to be commonly used as the unit for synthesizing biologically active representatives . Therefore, the development of more efficient and practical methods for preparing 3-aminoisoquinoline is still necessary . Furthermore, the study of its biological activities could lead to the development of new therapeutic agents .

properties

IUPAC Name

isoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKDIRCVDCQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903057
Record name NoName_3645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoisoquinoline

CAS RN

25475-67-6
Record name 3-Aminoisoquinoline
Source DTP/NCI
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Record name 3-AMINOISOQUINOLINE
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Record name Isoquinolin-3-amine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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